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Compound of Interest

Compound Name: 6-(3-Aminophenyl)picolinic acid

Cat. No.: B111536 Get Quote

Introduction

6-(3-Aminophenyl)picolinic acid (CAS: 1261925-21-6) is a bifunctional organic molecule

featuring a picolinic acid core substituted with an aminophenyl group.[1] Its structure is of

significant interest to researchers in medicinal chemistry and materials science, particularly as

a versatile building block for designing protein degraders, metal-ion chelators, and novel

ligands.[1][2] A rigorous confirmation of its chemical identity is paramount for any downstream

application, and this relies on a comprehensive analysis of its spectroscopic data.

This guide provides an in-depth framework for the acquisition and interpretation of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-(3-
Aminophenyl)picolinic acid. While a complete, publicly collated dataset for this specific

molecule is not readily available, this document leverages foundational spectroscopic principles

and data from analogous structures to present a predictive analysis. It is designed to serve as

a robust methodological reference for researchers, scientists, and drug development

professionals, detailing not just the expected data but the causality behind the experimental

choices and interpretation strategies.

Molecular Structure and Predicted Spectroscopic
Overview

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b111536?utm_src=pdf-interest
https://www.benchchem.com/product/b111536?utm_src=pdf-body
https://www.calpaclab.com/6-3-aminophenyl-picolinic-acid-min-97-1-gram/ala-a180864-1g
https://www.calpaclab.com/6-3-aminophenyl-picolinic-acid-min-97-1-gram/ala-a180864-1g
https://pmc.ncbi.nlm.nih.gov/articles/PMC4424836/
https://www.benchchem.com/product/b111536?utm_src=pdf-body
https://www.benchchem.com/product/b111536?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To effectively interpret spectroscopic data, one must first deconstruct the molecule into its

constituent functional groups and predict their characteristic signals.

Chemical Formula: C₁₂H₁₀N₂O₂[1]

Molecular Weight: 214.22 g/mol [1]

Core Functional Groups:

Picolinic Acid Moiety: A pyridine ring with a carboxylic acid at the C2 position. This will

show characteristic aromatic signals and distinct carboxyl signatures.

3-Aminophenyl Moiety: A benzene ring with an amine group at the C3' position (meta-

substitution). This contributes additional aromatic signals and the characteristic N-H

vibrations.

Key Bonds for Analysis: C-H (aromatic), N-H (amine), O-H (carboxylic acid), C=O, C=C,

C=N, C-N.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework of an organic molecule. For 6-(3-Aminophenyl)picolinic acid, both ¹H and ¹³C

NMR are essential for unambiguous structure confirmation.

Expertise in Action: ¹H and ¹³C NMR Predictive Analysis
Based on the molecule's structure, which lacks symmetry, we can predict the number and type

of signals.

¹H NMR Prediction: We anticipate a total of 9 distinct proton signals: 7 in the aromatic region

and 2 from the exchangeable amine (NH₂) and carboxylic acid (OH) protons.

Picoline Ring (3H): The protons on the pyridine ring will be influenced by the electron-

withdrawing nitrogen atom and the carboxyl group, generally shifting them downfield.[3]
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Phenyl Ring (4H): The protons on the aminophenyl ring will exhibit splitting patterns

characteristic of a 1,3-disubstituted benzene ring.

Amine & Carboxyl Protons (3H): The NH₂ and COOH protons are exchangeable and may

appear as broad singlets. Their chemical shift can be highly dependent on solvent,

concentration, and temperature.

¹³C NMR Prediction: We expect 12 unique carbon signals, as there are no planes of

symmetry in the molecule.

Carboxyl Carbon (1C): This will be the most downfield signal, typically >165 ppm.

Aromatic Carbons (11C): Five carbons from the picoline ring and six from the phenyl ring

will appear in the 110-160 ppm range. Carbons directly attached to nitrogen or oxygen will

be further downfield.

Experimental Protocol: NMR Data Acquisition
This protocol outlines a standard method for acquiring high-quality NMR spectra.

Sample Preparation:

Accurately weigh 5-10 mg of 6-(3-Aminophenyl)picolinic acid.

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an

excellent choice due to its ability to dissolve both the acidic and amine functionalities and

to slow the exchange of N-H and O-H protons, allowing them to be observed more clearly.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup (400 MHz Spectrometer):

Insert the sample into the spectrometer.

Lock onto the deuterium signal of the DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent

peak is indicative of good shimming.
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¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of -2 to 14 ppm.

Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

Collect 16-64 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover 0-200 ppm.

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all

carbon types, including quaternary carbons.

Collect a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less

sensitive than ¹H.

Data Interpretation Workflow
The process of converting raw NMR data into a confirmed structure follows a logical sequence.
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Data Acquisition

Data Processing

Structural Analysis

Raw FID Signal

¹H Spectrum

Fourier Transform

¹³C Spectrum

Fourier Transform

Phasing & Baseline Correction
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Analyze Coupling (J)Analyze Chemical Shifts (δ)

Assign Signals to Structure
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Click to download full resolution via product page

Caption: Workflow for NMR data acquisition, processing, and structural elucidation.
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Part 2: Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the specific functional groups present in a molecule by

measuring the vibrations of its bonds.

Expertise in Action: IR Predictive Analysis
The IR spectrum of 6-(3-Aminophenyl)picolinic acid will be rich with information. Key

expected absorption bands include:

O-H Stretch (Carboxylic Acid): A very broad band, typically centered around 3300-2500

cm⁻¹, resulting from strong hydrogen bonding.[4]

N-H Stretch (Amine): Two distinct, sharper peaks are expected for the primary amine (-NH₂)

in the 3500-3300 cm⁻¹ region (symmetric and asymmetric stretches).

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹ are characteristic of sp² C-

H bonds in the pyridine and phenyl rings.[5]

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band between 1760-1690

cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.[4]

C=C and C=N Stretches (Aromatic Rings): Multiple bands of medium to strong intensity in

the 1620-1450 cm⁻¹ region.

O-H Bend & C-O Stretch: These appear in the fingerprint region, typically from 1440-1395

cm⁻¹ and 1320-1210 cm⁻¹, respectively.

Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal

sample preparation.

Instrument Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background

spectrum of the empty crystal.
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Sample Application:

Place a small amount (a few milligrams) of the solid 6-(3-Aminophenyl)picolinic acid
powder directly onto the ATR crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and

the crystal.

Data Acquisition:

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-

quality spectrum.

The standard spectral range is 4000-400 cm⁻¹.

Cleaning:

Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after

analysis.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers valuable structural

clues through the analysis of its fragmentation patterns.

Expertise in Action: MS Predictive Analysis
Molecular Ion Peak: Using high-resolution mass spectrometry (HRMS) with a soft ionization

technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule,

[M+H]⁺, at an m/z corresponding to the exact mass of C₁₂H₁₁N₂O₂⁺.

Calculated Exact Mass of C₁₂H₁₀N₂O₂: 214.0742

Predicted [M+H]⁺: 215.0815

Key Fragmentation Patterns: Under ionization, the molecule may fragment in predictable

ways. Common losses include:
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Loss of H₂O (18 Da): From the carboxylic acid group.

Loss of COOH radical (45 Da): Decarboxylation is a common fragmentation pathway for

carboxylic acids.

Cleavage of the C-C bond between the two aromatic rings.

Experimental Protocol: LC-MS (ESI) Data Acquisition
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing polar, non-volatile

compounds like this one.

Sample Preparation:

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol

or acetonitrile/water.

LC Separation (Optional but Recommended):

Inject the sample onto a reverse-phase C18 column.

Run a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the

compound as a sharp peak, ensuring its purity before it enters the mass spectrometer.

Formic acid is used to facilitate protonation for positive-ion ESI.

MS Analysis (ESI-TOF or ESI-Orbitrap):

Analyze the eluent using an ESI source in positive ion mode.

Acquire full scan data over a mass range of m/z 50-500.

The high-resolution mass analyzer (Time-of-Flight or Orbitrap) will provide a highly

accurate mass measurement, allowing for the confirmation of the elemental composition.

Part 4: Integrated Spectroscopic Analysis
No single technique provides the complete picture. The true power of spectroscopic

characterization lies in synthesizing the data from all three methods to build an unshakeable
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structural proof.

Spectroscopic Techniques

NMR

IR

MS

Derived Information

C-H Framework

Functional Groups

Molecular Formula

Provides
Identifies
Confirms

Confirmed Structure
6-(3-Aminophenyl)picolinic acid

Converge to Prove

Click to download full resolution via product page

Caption: Integrated workflow showing how NMR, IR, and MS provide complementary data.

Summary of Predicted Spectroscopic Data
Technique Parameter

Predicted
Value/Observation

Inferred Structural
Feature

¹H NMR Chemical Shift (δ)

~7.0-8.5 ppm (7H);

broad signals for

NH₂/OH

Aromatic rings; amine

and carboxyl groups

Integration
Proportions consistent

with 10 protons
Confirms proton count

Coupling (J)

Complex splitting

patterns for aromatic

H's

Positional

arrangement of

protons

¹³C NMR Chemical Shift (δ)
~110-160 ppm (11C);

>165 ppm (1C)

Aromatic carbons;

carboxyl carbon

IR Wavenumber (cm⁻¹)

3500-3300 (2 peaks),

3300-2500 (broad),

>3000, ~1700 (strong)

-NH₂, -OH (H-

bonded), Ar C-H, C=O

HRMS (ESI+) m/z of [M+H]⁺ ~215.0815
Confirms molecular

formula C₁₂H₁₀N₂O₂

This integrated approach ensures the highest level of confidence in the structural assignment.

The NMR provides the connectivity map, the IR confirms the presence of all key functional
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groups, and the HRMS validates the elemental composition. Together, they form a self-

validating system for the rigorous characterization of 6-(3-Aminophenyl)picolinic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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